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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-15N2

Cat. No.: B15088817 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and metabolic pathways of 1,3-Dinitrobenzene, with a specific focus on the ¹⁵N₂ isotopologue.

The information is intended for researchers, scientists, and professionals in drug development

and related fields. While direct spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂ is not widely

available in public databases, this guide compiles expected data based on the analysis of the

unlabeled parent compound and closely related ¹⁵N-labeled analogs.

Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂. The data for the unlabeled

compound is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for 1,3-Dinitrobenzene-¹⁵N₂
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (Hz)

H-2 ~9.1 t (triplet) J(H,H) ≈ 2.2

H-4, H-6 ~8.6
dd (doublet of

doublets)
J(H,H) ≈ 8.2, 2.2

H-5 ~7.8 t (triplet) J(H,H) ≈ 8.2

Note: Chemical shifts are referenced to TMS and are based on data for unlabeled 1,3-

dinitrobenzene in CDCl₃. Minor shifts may occur due to the presence of ¹⁵N isotopes, and

additional small couplings to ¹⁵N may be observable with high-resolution instrumentation.

Table 2: Expected ¹³C NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

Carbon
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity (due to
¹⁵N)

Expected Coupling
Constants (¹J(C,N),
Hz)

C-1, C-3 ~148 t (triplet) ~15-20

C-2 ~119 s (singlet) -

C-4, C-6 ~131 s (singlet) -

C-5 ~129 s (singlet) -

Note: Chemical shifts are based on data for unlabeled 1,3-dinitrobenzene. The introduction of

¹⁵N will lead to observable one-bond C-N couplings for the carbons directly attached to the nitro

groups, resulting in a triplet multiplicity for these signals.

Table 3: Expected ¹⁵N NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

Nitrogen Expected Chemical Shift (δ, ppm)

-¹⁵NO₂ ~ -20 to -25
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Note: The chemical shift is referenced to liquid ammonia (NH₃). The expected range is inferred

from data on related ¹⁵N-labeled nitroaromatic compounds, such as 1-Chloro-[2,4-

¹⁵N₂]dinitrobenzene.[1]

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 1,3-Dinitrobenzene

Functional Group Vibration Mode
Expected Wavenumber
(cm⁻¹)

Aromatic C-H Stretch 3100 - 3000

Nitro N-O Asymmetric Stretch 1550 - 1530

Nitro N-O Symmetric Stretch 1360 - 1340

Aromatic C=C Stretch ~1600, ~1480

Aromatic C-H Out-of-plane bend 900 - 690

Note: The N-O stretching frequencies are characteristic of nitroaromatic compounds.[2] A slight

shift in these frequencies may be observed for the ¹⁵N₂-labeled compound compared to the

unlabeled analog.

Experimental Protocols
NMR Spectroscopy
2.1.1 Sample Preparation

Dissolve approximately 10-20 mg of 1,3-Dinitrobenzene-¹⁵N₂ in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the solid is fully dissolved, using gentle vortexing or sonication if necessary.

2.1.2 ¹H and ¹³C NMR Acquisition

Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.
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For ¹³C NMR, a standard proton-decoupled experiment is recommended. Due to the

relatively long relaxation times of quaternary carbons, a sufficient relaxation delay (e.g., 5-10

seconds) should be used to ensure accurate integration, if required.

2.1.3 ¹⁵N NMR Acquisition

Due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus, direct

observation can be time-consuming. A proton-nitrogen inverse-detected experiment, such as a

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, is highly recommended to

enhance sensitivity.

Direct ¹⁵N Observation (if necessary):

Use a dedicated ¹⁵N probe or a broadband probe tuned to the ¹⁵N frequency.

A long acquisition time and a large number of scans will likely be required.

The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can

shorten the relaxation delay.

¹H-¹⁵N HMBC (Recommended):

This 2D experiment correlates the ¹⁵N chemical shifts with those of protons that are two or

three bonds away.

Optimize the experiment for a long-range coupling of approximately 5-10 Hz.

This method is significantly more sensitive than direct ¹⁵N detection and will provide

connectivity information, confirming the assignment of the nitrogen signals.

IR Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)

Place approximately 1-2 mg of 1,3-Dinitrobenzene-¹⁵N₂ and 100-200 mg of dry, IR-grade

potassium bromide (KBr) in an agate mortar.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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Transfer a portion of the powder to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

2.2.2 Data Acquisition

Record a background spectrum of the empty sample compartment.

Place the sample holder with the KBr pellet into the spectrometer.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The final spectrum should be presented in terms of transmittance or absorbance.

Metabolic Pathway of 1,3-Dinitrobenzene
The toxicity of 1,3-dinitrobenzene is closely linked to its metabolism, which primarily involves

the reductive biotransformation of its nitro groups. This process can lead to the formation of

reactive intermediates that can bind to cellular macromolecules, and also results in the

formation of methemoglobin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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